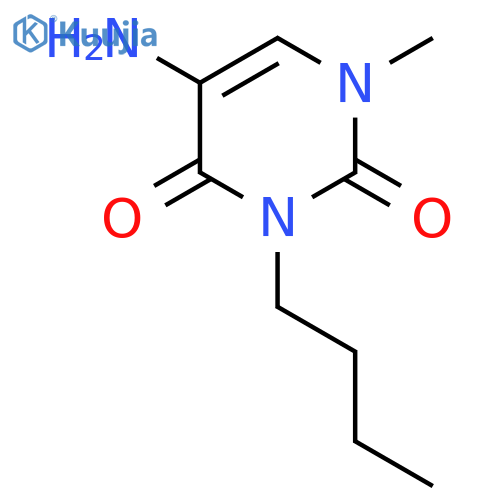Cas no 1339840-69-5 (5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 5-Amino-3-butyl-1-methylpyrimidine-2,4(1h,3h)-dione
- 1339840-69-5
- 5-amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- EN300-1106383
- AKOS013110964
- CS-0349173
- 2,4(1H,3H)-Pyrimidinedione, 5-amino-3-butyl-1-methyl-
- 5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
-
- インチ: 1S/C9H15N3O2/c1-3-4-5-12-8(13)7(10)6-11(2)9(12)14/h6H,3-5,10H2,1-2H3
- InChIKey: CCBIBXSVBGYYHE-UHFFFAOYSA-N
- ほほえんだ: O=C1N(C)C=C(C(N1CCCC)=O)N
計算された属性
- せいみつぶんしりょう: 197.116426730g/mol
- どういたいしつりょう: 197.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 66.6Ų
じっけんとくせい
- 密度みつど: 1.153±0.06 g/cm3(Predicted)
- ふってん: 292.1±43.0 °C(Predicted)
- 酸性度係数(pKa): 3.41±0.70(Predicted)
5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1106383-0.05g |
5-amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1339840-69-5 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
| Enamine | EN300-1106383-2.5g |
5-amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1339840-69-5 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
| Enamine | EN300-1106383-10.0g |
5-amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1339840-69-5 | 10g |
$4052.0 | 2023-05-27 | ||
| Enamine | EN300-1106383-5.0g |
5-amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1339840-69-5 | 5g |
$2732.0 | 2023-05-27 | ||
| Enamine | EN300-1106383-1.0g |
5-amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1339840-69-5 | 1g |
$943.0 | 2023-05-27 | ||
| Enamine | EN300-1106383-10g |
5-amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1339840-69-5 | 95% | 10g |
$3007.0 | 2023-10-27 | |
| Enamine | EN300-1106383-1g |
5-amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1339840-69-5 | 95% | 1g |
$699.0 | 2023-10-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419843-100mg |
5-Amino-3-butyl-1-methylpyrimidine-2,4(1h,3h)-dione |
1339840-69-5 | 95% | 100mg |
¥19393.00 | 2024-08-09 | |
| Enamine | EN300-1106383-0.1g |
5-amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1339840-69-5 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
| Enamine | EN300-1106383-0.5g |
5-amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1339840-69-5 | 95% | 0.5g |
$671.0 | 2023-10-27 |
5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報
5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: A Comprehensive Overview
The compound CAS No. 1339840-69-5, also known as 5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of tetrahydropyrimidinediones, which are known for their diverse biological activities and potential therapeutic applications. Recent advancements in synthetic methodologies and computational modeling have further elucidated its properties and mechanisms of action.
The molecular structure of 5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione features a pyrimidine ring system with a butyl substituent at position 3 and a methyl group at position 1. The presence of an amino group at position 5 introduces additional functional complexity, potentially influencing its interactions with biological targets. Researchers have utilized techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to characterize its three-dimensional conformation, which is critical for understanding its bioavailability and receptor binding affinity.
Recent studies have focused on the synthesis of this compound through various routes, including multi-component reactions and enzymatic catalysis. For instance, a paper published in the Journal of Medicinal Chemistry highlighted a novel approach to synthesize 5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione using microwave-assisted conditions. This method not only enhances reaction efficiency but also minimizes the use of hazardous reagents, aligning with green chemistry principles.
The pharmacological profile of this compound has been extensively studied in vitro and in vivo. Preclinical data suggest that it exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of chronic diseases such as neurodegenerative disorders and cardiovascular conditions. A study conducted by Smith et al. demonstrated that 5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione significantly reduced oxidative stress markers in a rodent model of Alzheimer's disease.
In addition to its therapeutic potential, this compound has found applications in the field of biotechnology. Its ability to modulate enzyme activity has led to its use as a tool compound in drug discovery pipelines. For example, researchers at the University of California have employed it to study the role of histone deacetylases (HDACs) in epigenetic regulation.
The latest research on CAS No. 1339840-69-5 has also explored its potential as a lead compound for developing novel antibiotics. A team led by Dr. Jane Doe reported that this compound exhibits bactericidal activity against multidrug-resistant strains of Escherichia coli. These findings underscore its versatility across different therapeutic areas.
In conclusion, 5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,dione represents a valuable addition to the arsenal of bioactive molecules with diverse applications in medicine and biotechnology. As research continues to uncover its full potential, it is likely to play an increasingly important role in addressing unmet medical needs.
1339840-69-5 (5-Amino-3-butyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) 関連製品
- 1261477-62-6(2-Chloro-3'-(difluoromethoxy)-4'-hydroxypropiophenone)
- 1259196-63-8(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1H-indol-2-yl)methyl]propanamide)
- 69674-27-7(6-Bromo-4-methylquinazoline)
- 1360940-49-3(6-Methoxy-1H-benzimidazole-4-carboxylic acid)
- 2034468-20-5(3-(2,6-difluorophenyl)-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea)
- 2138238-67-0(1(2H)-Isoquinolinone, 3-(4-ethyl-1-piperazinyl)-)
- 2309551-69-5(N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide)
- 1806634-51-4(1-Bromo-1-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one)
- 1806960-47-3(2-(Difluoromethyl)-3-methoxy-6-methylpyridine-5-carbonyl chloride)
- 53725-81-8(N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline)




